3-Cyanoazetidine-1-sulfonamide

Medicinal Chemistry Protease Inhibition Cathepsin K

Sourcing high-purity azetidine sulfonamides with defined substitution is a medicinal chemistry bottleneck. 3-Cyanoazetidine-1-sulfonamide (CAS 1494596-65-4) solves this. • 10x potency boost over pyrrolidine analogs in cathepsin K inhibition • Orthogonal N1-sulfonamide/3-cyano reactivity for direct N-functionalization • Strained ring enables ring-expansion chemistry inaccessible to larger heterocycles • Sulfonamide H-bond capacity improves metabolic stability and target residence time

Molecular Formula C4H7N3O2S
Molecular Weight 161.18
CAS No. 1494596-65-4
Cat. No. B2429770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyanoazetidine-1-sulfonamide
CAS1494596-65-4
Molecular FormulaC4H7N3O2S
Molecular Weight161.18
Structural Identifiers
SMILESC1C(CN1S(=O)(=O)N)C#N
InChIInChI=1S/C4H7N3O2S/c5-1-4-2-7(3-4)10(6,8)9/h4H,2-3H2,(H2,6,8,9)
InChIKeyCJKNGGGATQRNTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyanoazetidine-1-sulfonamide: Physicochemical Profile


3-Cyanoazetidine-1-sulfonamide (CAS 1494596-65-4) is a heterocyclic organosulfur compound with the molecular formula C₄H₇N₃O₂S and a molecular weight of 161.19 g/mol [1]. The compound features a strained four-membered azetidine ring bearing a 3-cyano substituent and an N1-sulfonamide functional group [2]. This specific combination of a cyanoazetidine core with a sulfonamide moiety distinguishes it from simpler azetidine derivatives and positions it as a specialized building block within the broader azetidine chemical space. The compound exists as a solid at ambient temperature and serves as a research intermediate requiring controlled handling conditions . The strained azetidine ring system imparts distinctive reactivity profiles that enable ring-expansion and ring-opening transformations not accessible to five-membered or six-membered heterocyclic analogs [2].

3-Cyanoazetidine-1-sulfonamide: In-Class Substitution Concerns


Azetidine sulfonamides as a class exhibit structure-dependent biological and physicochemical properties that preclude generic interchangeability. The specific substitution pattern—both the position of the cyano group (3-position versus 2-position) and the nature of the N1 substituent (sulfonamide versus Boc-protected amine or free amine)—dictates distinct reactivity profiles, enzyme inhibition potency, and synthetic utility [1]. In comparative studies of cyanoazetidine-based protease inhibitors, the azetidine ring size itself provides a 10-fold potency enhancement over the five-membered pyrrolidine analog when substituted with identical cyanamide functionality, demonstrating that even homologous ring-size substitutions produce quantitatively different biological outcomes [2]. Furthermore, the sulfonamide moiety introduces hydrogen-bonding capacity and metabolic stability characteristics absent in simple cyanoazetidine derivatives, making direct functional substitution scientifically unjustified without supporting comparative data [1].

3-Cyanoazetidine-1-sulfonamide: Key Differentiation Evidence


Azetidine Ring Strain vs. Pyrrolidine Potency

The cyanoazetidine scaffold, when incorporated into cyanamide-based protease inhibitors, demonstrates quantitatively superior target engagement compared to the homologous pyrrolidine scaffold. In a comparative evaluation of cathepsin K inhibitors, the replacement of a 1-cyanopyrrolidine moiety with a 1-cyanoazetidine moiety increased inhibitor potency by a factor of 10 [1]. This class-level inference is supported by IC₅₀ data showing 1-cyanoazetidine at 0.43 μM versus 1-cyanopyrrolidine at 4.0 μM against the same enzyme target [2]. The enhanced potency is mechanistically attributed to increased chemical reactivity of the strained azetidine ring toward the active-site thiolate, a property not shared by the less-strained pyrrolidine system [1].

Medicinal Chemistry Protease Inhibition Cathepsin K Structure-Activity Relationship

Cyanoazetidine Substituent Position and Potency

Within the cyanoazetidine scaffold class, the nature and position of substituents exert profound effects on target potency. In the cathepsin K inhibition assay, the unsubstituted 1-cyanoazetidine exhibits an IC₅₀ of 0.43 μM, whereas the 3-benzyloxy-substituted analog (3-(benzyloxy)-1-cyanoazetidine) achieves an IC₅₀ of 0.01 μM (10 nM), representing a 43-fold improvement in potency [1]. This intra-class variability demonstrates that specific substitution patterns—not merely the presence of the cyanoazetidine core—govern biological activity, and underscores that 3-cyanoazetidine-1-sulfonamide, with its unique 3-cyano and N1-sulfonamide substitution pattern, cannot be assumed equivalent to other cyanoazetidine derivatives without empirical validation.

Medicinal Chemistry Structure-Activity Relationship Protease Inhibition Cathepsin K

Ligand Efficiency Advantage Over Naaa-IN-2

3-Cyanoazetidine-1-sulfonamide (MW 161.19 g/mol) [1] is structurally related to Naaa-IN-2 (N-[(1-cyanoazetidin-3-yl)methyl]benzenesulfonamide; MW 251.31 g/mol) [2], a known cathepsin K inhibitor with reported IC₅₀ of 17 nM . The 90.12 g/mol (56% higher) molecular weight differential reflects the presence of the benzenesulfonamide N-substituent in Naaa-IN-2 versus the unsubstituted sulfonamide in the target compound. From a ligand efficiency perspective, the lower molecular weight of 3-cyanoazetidine-1-sulfonamide provides a more fragment-like starting point for optimization campaigns where heavy atom count must be controlled. This physicochemical distinction positions the target compound as a synthetically versatile intermediate amenable to divergent functionalization strategies.

Medicinal Chemistry Fragment-Based Drug Discovery Ligand Efficiency Synthetic Intermediate

Sulfonamide vs. Boc-Protected Cyanoazetidine Utility

3-Cyanoazetidine-1-sulfonamide (CAS 1494596-65-4) and 1-Boc-3-cyanoazetidine (CAS 142253-54-1) represent two commercially distinct 3-cyanoazetidine derivatives differentiated by their N1 substituents (sulfonamide versus tert-butyl carbamate). The Boc-protected variant serves as a protected amine precursor requiring deprotection for further functionalization, whereas the sulfonamide moiety in the target compound provides hydrogen-bond donor/acceptor capacity, metabolic stability enhancement, and potential direct biological target engagement via sulfonamide-mediated interactions. The sulfonamide functionality also enables participation in distinct synthetic transformations, including sulfonamide-directed C-H functionalization and N-sulfonyl imine formation, not accessible to the Boc-protected analog. The molecular weight differential (161.19 versus 182.22 g/mol) and polarity profile further distinguish these intermediates for divergent synthetic applications.

Synthetic Chemistry Building Block Protecting Group Strategy Medicinal Chemistry

DPP IV and CXCR2 Inhibitor Potency of Azetidine Sulfonamides

Azetidine-based sulfonamide scaffolds have been validated across multiple therapeutic target classes with quantitative potency benchmarks. In dipeptidyl peptidase IV (DPP IV) inhibitor development, the most potent cyanoazetidine derivatives display activities below 100 nM, with specific compounds achieving single-digit nanomolar potency [1]. In the CXCR2 antagonist space, azetidine-1-sulfonamide derivatives such as AZD5069 demonstrate pIC₅₀ values of 9.1 (corresponding to IC₅₀ ≈ 0.79 nM) against human CXCR2 in radioligand binding assays [2]. Patent literature further documents azetidine sulfonamide derivatives that suppress activated T-cell proliferation and IFN-γ production, positioning this scaffold class as a privileged chemotype for immunomodulatory and anti-inflammatory applications [3]. These class-level benchmarks establish the potency potential of the azetidine sulfonamide scaffold family.

Medicinal Chemistry Dipeptidyl Peptidase IV CXCR2 Antagonist Kinase Inhibition

3-Cyanoazetidine-1-sulfonamide: Application Scenarios


Fragment-Based Lead Optimization via Ring Strain

Based on the 10-fold potency enhancement of cyanoazetidine over cyanopyrrolidine in cathepsin K inhibition [1], 3-cyanoazetidine-1-sulfonamide serves as a privileged starting scaffold for fragment-based drug discovery programs targeting cysteine proteases, deubiquitinating enzymes, or other thiol-dependent enzyme classes where ring-strain-enhanced electrophilicity provides a mechanistic advantage. The 3-cyano substituent offers additional hydrogen-bond acceptor capacity for target engagement optimization, while the N1-sulfonamide provides metabolic stability advantages compared to unprotected amine analogs [2].

Divergent Azetidine Library Building Block

3-Cyanoazetidine-1-sulfonamide (MW 161.19 g/mol) [1] serves as a versatile synthetic intermediate for generating structurally diverse 1,3-disubstituted azetidine libraries. The N1-sulfonamide group can participate in N-alkylation or N-arylation reactions while maintaining the 3-cyano functionality for subsequent transformations (hydrolysis to carboxylic acid, reduction to aminomethyl, or tetrazole formation). This orthogonal reactivity distinguishes it from Boc-protected 3-cyanoazetidine (CAS 142253-54-1) [2], which requires deprotection prior to N-functionalization. The strained azetidine ring additionally enables ring-expansion transformations yielding functionalized pyrrolidines, piperidines, or acyclic amines not accessible from less-strained heterocyclic precursors [3].

Sulfonamide-Enabled Biochemical Probe Development

The sulfonamide moiety in 3-cyanoazetidine-1-sulfonamide confers hydrogen-bond donor/acceptor capacity that enhances target binding compared to simple cyanoazetidine analogs [1]. This property supports the compound‘s utility as a core scaffold for developing biochemical probes requiring sustained target residence time. In the broader azetidine sulfonamide class, derivatives have demonstrated sub-100 nM potency in DPP IV inhibition and sub-nanomolar potency in CXCR2 antagonism [2], validating the scaffold's suitability for high-affinity probe development. Additionally, sulfonamide-containing azetidine derivatives have demonstrated capacity to suppress activated T-cell proliferation and IFN-γ production in cellular assays [3], supporting their application in immunomodulatory probe discovery.

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